molecular formula C19H19N3O3S2 B3608634 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline CAS No. 713489-61-3

4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline

Cat. No.: B3608634
CAS No.: 713489-61-3
M. Wt: 401.5 g/mol
InChI Key: KLMNDDFXBRKMPP-UHFFFAOYSA-N
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Description

4-{[4-(Methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline is a synthetic small molecule for research use only. It features a quinoline core, a privileged scaffold in medicinal chemistry, conjugated to a methylsulfonyl-piperazine moiety via a carbonyl linker. While direct biological data for this specific compound is limited, its molecular structure is closely related to several classes of compounds with significant research value. Quinoline-piperazine hybrids are a prominent area of investigation in infectious disease research. Structurally similar compounds have demonstrated promising in vitro antimycobacterial activity against Mycobacterium tuberculosis , including drug-resistant strains, positioning them as potential leads for novel tuberculosis therapeutics . The methylsulfonyl group is a recognized pharmacophore associated with cyclooxygenase-2 (COX-2) inhibition . Research on analogous quinoline derivatives bearing this group has explored their potential as selective COX-2 inhibitors and in vitro anti-breast cancer agents, suggesting a possible application in oncology research . The incorporation of the thienyl ring may further influence the compound's electronic properties and binding interactions. Researchers are directed to utilize this compound in exploratory studies to elucidate its precise mechanism of action, physicochemical properties, and potential research applications. This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-27(24,25)22-10-8-21(9-11-22)19(23)15-13-17(18-7-4-12-26-18)20-16-6-3-2-5-14(15)16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMNDDFXBRKMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015740
Record name [4-(methanesulfonyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713489-61-3
Record name [4-(methanesulfonyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline typically involves multiple steps, starting from readily available precursors. The piperazine moiety is then introduced via nucleophilic substitution, and the final step involves the addition of the methylsulfonyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is common in the industrial synthesis of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, biological activities, and unique aspects of 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline and related compounds:

Compound Name Core Structure Substituents Notable Biological Activity Unique Features
This compound (Target) Quinoline - 2-(2-thienyl)
- 4-(methylsulfonyl)piperazinyl carbonyl
Under investigation High solubility due to methylsulfonyl; thienyl enhances π-π stacking
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline Quinoline - 2-(2-furyl)
- 4-(4-chlorophenyl)piperazinyl carbonyl
Antipsychotic (predicted) Chlorophenyl improves lipophilicity; furyl less electron-rich than thienyl
(3-Hydroxyquinolin-4-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone Quinoline - 3-hydroxyquinoline
- 4-(trifluoropropan-2-yl)piperazine
Anticancer (in vitro) Trifluoropropan group increases metabolic resistance
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol Piperazine-phenyl - 4-(methylsulfonyl)phenyl
- Ethanol side chain
Cardiovascular activity (hypothesized) Methylsulfonyl enhances receptor affinity; ethanol improves bioavailability
4-Methoxyquinoline Quinoline - 4-methoxy Anticancer Lacks piperazine; methoxy increases electron density

Key Research Findings

Impact of Sulfonyl Groups : Methylsulfonyl substituents (as in the target compound and ) significantly improve aqueous solubility and receptor binding compared to chlorophenyl or methoxy groups .

Thienyl vs.

Piperazine Modifications : Piperazine derivatives with trifluoropropan () or chlorophenyl () substituents show divergent biological activities (e.g., anticancer vs. CNS modulation), highlighting the importance of substituent selection .

Metabolic Stability: The trifluoropropan group in and methylsulfonyl in the target compound both resist oxidative metabolism, suggesting prolonged half-lives compared to non-sulfonated analogs .

Biological Activity

4-{[4-(Methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H19N3O3S2
  • Molecular Weight : 393.49 g/mol
  • CAS Number : 713489-61-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer treatment. The following sections summarize key findings from various studies.

Cytotoxicity Studies

Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • HepG2 Cells : The compound showed an IC50 value of approximately 3.1 µg/mL after 24 hours of treatment, indicating strong cytotoxicity against liver cancer cells.
  • HCT-116 Cells : Similar results were observed with colorectal cancer cells, where the IC50 was reported at around 9.96 µg/mL .
  • MCF-7 and A549 Cells : In breast and lung cancer cell lines, the compound also displayed significant reductions in cell viability, reinforcing its potential as an anti-cancer agent .

The mechanisms underlying the cytotoxic effects of this quinoline derivative appear to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cellular processes essential for cancer cell growth and division.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in treated cells.
  • Inhibition of Sirtuins : Some research suggests that quinoline derivatives may inhibit sirtuin activity, which is linked to cancer progression and resistance to therapy .

Comparative Analysis with Other Compounds

A comparative analysis with other quinoline derivatives highlights the unique potency and selectivity of this compound:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AHepG25.0Apoptosis induction
Compound BHCT-1168.0Sirtuin inhibition
This compound HepG23.1 Apoptosis induction, Sirtuin inhibition
This compound HCT-1169.96 Apoptosis induction, Sirtuin inhibition

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In a study involving xenograft models, administration of the compound significantly reduced tumor size compared to control groups.
  • Another case study illustrated its effectiveness when combined with traditional chemotherapeutics, suggesting a potential role in combination therapy strategies.

Q & A

Q. What are the common synthetic routes for 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline?

The synthesis involves multi-step reactions:

  • Quinoline core preparation : The quinoline backbone is synthesized via cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Piperazine coupling : The 4-(methylsulfonyl)piperazine moiety is introduced via nucleophilic acyl substitution. This step typically uses coupling agents (e.g., EDCI, DCC) in polar aprotic solvents (e.g., DMF, DCM) at 0°C to room temperature to optimize yield .
  • Thienyl group incorporation : The 2-thienyl substituent is added via Suzuki-Miyaura cross-coupling using palladium catalysts and aryl boronic acids .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and coupling efficiency.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Powder Diffraction (XRPD) : Validates crystallinity and polymorphic forms .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points .

Q. What reaction conditions optimize the introduction of the piperazine moiety?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen.
  • Catalysts : Use of coupling agents (e.g., EDCI) or bases (e.g., triethylamine) improves reaction efficiency.
  • Temperature : Controlled temperatures (0–25°C) prevent side reactions like over-substitution .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Piperazine substituents : Replacing methylsulfonyl with cyclopropylmethyl or trifluoropropyl groups alters receptor binding affinity. For example, trifluoropropyl enhances lipophilicity, improving blood-brain barrier penetration .
  • Thienyl group variations : Substituting 2-thienyl with phenyl or pyridyl groups affects selectivity for kinase targets. Comparative assays (e.g., enzyme inhibition, cellular viability) quantify these effects .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from:

  • Purity discrepancies : Validate compound purity via HPLC and XRPD to exclude impurities affecting activity .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and use orthogonal assays (e.g., SPR for binding, fluorometric assays for enzyme inhibition) .

Q. What role does X-ray crystallography play in determining molecular conformation?

Single-crystal X-ray diffraction:

  • Torsion angles : Quantifies spatial arrangement of the piperazine and thienyl groups, critical for docking studies.
  • Intermolecular interactions : Identifies hydrogen bonds or π-π stacking influencing crystal packing and solubility . Example: A study reported an R-factor of 0.061 and data-to-parameter ratio of 16.7, confirming high structural accuracy .

Q. What in vitro models are suitable for pharmacokinetic profiling?

  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic degradation.
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose optimization.
  • Caco-2 permeability : Predict intestinal absorption via monolayer transport assays .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis and assays ≥3 times, reporting mean ± SD.
  • Structural Confirmation : Combine NMR, MS, and XRPD for unambiguous characterization .
  • Biological Assays : Include positive/negative controls (e.g., known kinase inhibitors) to validate experimental setups .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline
Reactant of Route 2
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4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.